molecular formula C23H30O6 B3048653 R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol CAS No. 178445-89-1

R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol

Cat. No.: B3048653
CAS No.: 178445-89-1
M. Wt: 402.5 g/mol
InChI Key: LTSMVCSYXYLQNM-UHFFFAOYSA-N
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Description

®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: is a complex organic compound with a unique structure that includes both aromatic and aliphatic components

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Protection of Hydroxyl Groups: The hydroxyl groups on the phenyl rings are protected using tert-butoxycarbonyl (Boc) groups to prevent unwanted reactions.

    Formation of the Propanol Backbone: The propanol backbone is constructed through a series of reactions, including Grignard reactions and reductions.

    Coupling of Aromatic Rings: The protected aromatic rings are then coupled to the propanol backbone using palladium-catalyzed cross-coupling reactions.

    Deprotection: Finally, the Boc groups are removed under acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps and the development of more efficient catalysts for the coupling reactions.

Chemical Reactions Analysis

Types of Reactions

®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: can undergo various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The aromatic rings can be reduced under certain conditions to form cyclohexane derivatives.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include PCC (Pyridinium chlorochromate) and KMnO4 (Potassium permanganate).

    Reduction: Catalytic hydrogenation using Pd/C (Palladium on carbon) is a typical method.

    Substitution: Nucleophiles such as NaOH (Sodium hydroxide) or KOH (Potassium hydroxide) can be used for substitution reactions.

Major Products

    Oxidation: Ketones or aldehydes.

    Reduction: Cyclohexane derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential as a drug candidate, particularly in the treatment of neurological disorders.

    Industry: Used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol is not fully understood, but it is believed to interact with specific molecular targets in biological systems. The compound may bind to certain enzymes or receptors, altering their activity and leading to various physiological effects. Further research is needed to elucidate the exact pathways involved.

Comparison with Similar Compounds

®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: can be compared with other similar compounds, such as:

    ®-1-(3-methoxyphenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol: Lacks the Boc protection group, making it less stable under certain conditions.

    ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-phenyl-propan-1-ol: Lacks the additional methoxy groups, which may affect its reactivity and interactions with biological targets.

The unique combination of Boc protection and methoxy groups in ®-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol

Properties

CAS No.

178445-89-1

Molecular Formula

C23H30O6

Molecular Weight

402.5 g/mol

IUPAC Name

tert-butyl 2-[3-[3-(3,4-dimethoxyphenyl)-1-hydroxypropyl]phenoxy]acetate

InChI

InChI=1S/C23H30O6/c1-23(2,3)29-22(25)15-28-18-8-6-7-17(14-18)19(24)11-9-16-10-12-20(26-4)21(13-16)27-5/h6-8,10,12-14,19,24H,9,11,15H2,1-5H3

InChI Key

LTSMVCSYXYLQNM-UHFFFAOYSA-N

SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O

Canonical SMILES

CC(C)(C)OC(=O)COC1=CC=CC(=C1)C(CCC2=CC(=C(C=C2)OC)OC)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of 1-(3-(tert-Butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)propan-1-one (10) (3.0 g, 7.49 mmol) in THF (5 mL) at -20° C. was treated with a solution of (+)-B-chlorodiisopinocamphenylborane (2.9 g, 8.99 mmol) in THF (10 mL) at -20° C. The resulting mixture was allowed to stand in a -20° C. freezer for 48 h after which time the mixture was evaporated and treated with diethyl ether (25 mL) followed by diethanolamine (8 mL). The viscous mixture was allowed to stir at room temperature for 3 h, after which time, was filtered through a pad of Celite with the aid of diethyl ether. The cloudy filtrate was evaporated and flash chromatographed (silica gel, 30%→40% EtOAc/hexanes) to afford 2.72 g (90%) of a clear colorless oil. (95% ee by Chiracel HPLC, 25% i-PrOH/hexanes, retention time 44.4 min for the R-enantiomer and 35.7 min for the S-enantiomer): IR (neat) 3525, 2935, 1750, 1515, 1150 cm-1 ; 1H NMR (CDCl3, 300 MHz) 7.30-7.25 (m, 2H), 6.99-6.73 (m, 5H), 4.68 (m, 1H), 4.53 (s, 2H), 3.88 (s, 3H), 3.87 (s, 3H), 2.72-2.63 (m, 2H), 2.12-1.97 (m, 2H), 1.50 (s, 9H); 13C NMR (CDCl3, 75 MHz) 168.4, 158.5, 149.3, 147.6, 146.9, 134.8, 130.0, 120.6, 119.5, 114.0, 112.6, 112.2, 111.7, 82.7, 74.1, 66.1, 56.3, 56.2, 41.0, 32.0, 28.4.
Name
(+)-B-chlorodiisopinocamphenylborane
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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R)-1-(3-(tert-butoxycarbonylmethoxy)phenyl)-3-(3,4-dimethoxyphenyl)-propan-1-ol

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